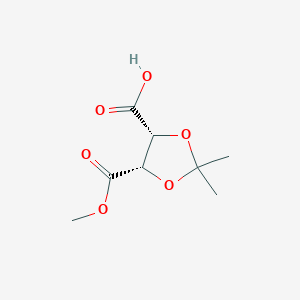
cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid
Overview
Description
Cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid (cis-5-MDC) is an organic compound with a wide range of applications in scientific research, including in the synthesis of new compounds, in the study of biochemical and physiological effects, and in the development of new laboratory experiments. This compound is a cyclic ether which is composed of three carbons, two oxygens, one methoxycarbonyl group, and two methyl groups. cis-5-MDC has a molecular weight of 150.17 g/mol and a boiling point of 127°C.
Scientific Research Applications
Cis-5-MDC has been used in various scientific research applications. It has been used in the synthesis of new compounds, such as peptides, which have potential applications in drug discovery and development. It has also been used in the study of biochemical and physiological effects, such as its effects on the production of nitric oxide. Additionally, cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid has been used in the development of new laboratory experiments, such as the synthesis of peptides using solid-phase peptide synthesis.
Mechanism of Action
Cis-5-MDC is an ether, which means that it has two oxygen atoms that are linked by a single bond. This bond is weak and can be easily broken by nucleophilic substitution reactions. cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid is also a cyclic ether, which means that it has a ring structure. This ring structure makes it more stable than other ethers, as the ring prevents the oxygen atoms from being attacked by nucleophiles.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide in cells, which can have a variety of physiological effects. Additionally, this compound has been found to have anti-inflammatory and antioxidant effects. It has also been found to have an effect on the production of cytokines, which are proteins that are involved in the regulation of the immune system.
Advantages and Limitations for Lab Experiments
Cis-5-MDC has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable, which makes it suitable for use in a variety of experiments. Additionally, it has a low toxicity, which makes it safe for use in experiments. However, cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid has some limitations, such as its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are a variety of potential future directions for research involving cis-5-Methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. One potential direction is to explore its potential use in drug discovery and development, as it has been shown to have anti-inflammatory and antioxidant effects. Additionally, further research could be conducted to explore its potential use in the synthesis of peptides and other compounds. Additionally, research could be conducted to explore its potential use in the development of new laboratory experiments, such as the synthesis of peptides using solid-phase peptide synthesis. Finally, further research could be conducted to explore its potential biochemical and physiological effects, such as its effects on the production of nitric oxide.
properties
IUPAC Name |
(4R,5S)-5-methoxycarbonyl-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O6/c1-8(2)13-4(6(9)10)5(14-8)7(11)12-3/h4-5H,1-3H3,(H,9,10)/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCLIEXYHDLWGC-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)OC)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@H](O1)C(=O)OC)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)

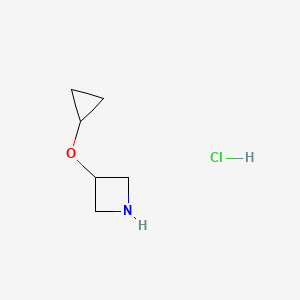
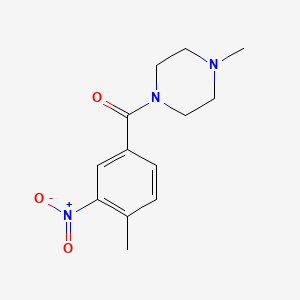

![1-[(4-Bromo-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353295.png)
![t-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B6353301.png)
![2-{(E)-[(4-Bromophenyl)imino]methyl}-6-methoxyphenol; >90%](/img/structure/B6353304.png)
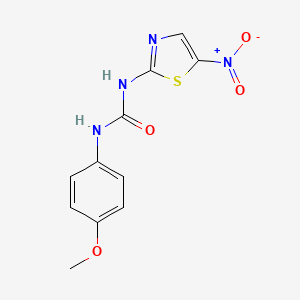
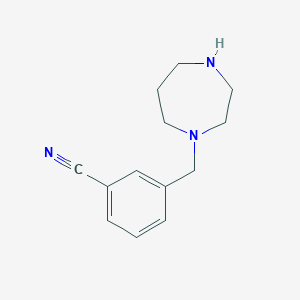
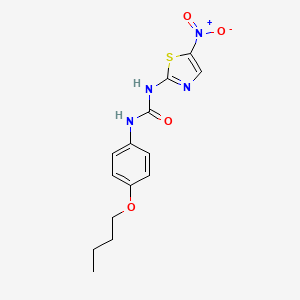
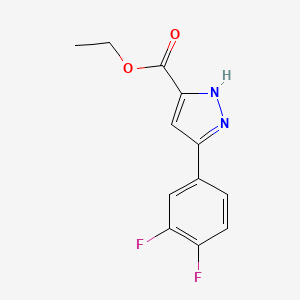
![4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353346.png)